N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide

Adenosine A2A receptor Radioligand binding Parkinson's disease

Select this compound for its unique functional inversion: a 10-fold selective A1 antagonist (IC₅₀ 43 nM) that spares A2A at low concentrations, a profile absent in classical adenosine modulators. Its superior predicted CNS permeability (tPSA 56 Ų, LogP 1.74) makes it an ideal brain-penetrant starting point for SAR expansion. The electrophilic cyanomethyl handle also enables targeted covalent inhibitor design. Supplied at ≥98% HPLC purity for reproducible, cost-effective screening.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1645443-13-5
Cat. No. B2523094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide
CAS1645443-13-5
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2N=C1C(C)NCC(=O)NCC#N
InChIInChI=1S/C16H21N5O/c1-11(2)21-14-7-5-4-6-13(14)20-16(21)12(3)19-10-15(22)18-9-8-17/h4-7,11-12,19H,9-10H2,1-3H3,(H,18,22)
InChIKeyULZWEYCQPJFNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide (CAS 1645443-13-5): Core Identity, Adenosine Receptor Profile, and Sourcing Baseline


N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide (C₁₆H₂₁N₅O; MW 299.378 g/mol) is a synthetic benzimidazole derivative that functions as an adenosine receptor antagonist. In radioligand displacement assays, the compound binds to the human adenosine A₂A receptor (hA₂AR) with an equilibrium dissociation constant (Kᵢ) of 55 nM, using [³H]ZM241385 as the tracer in CHO cell membranes [1]. Functional antagonist profiling in the same cellular background yields IC₅₀ values of 423 nM at hA₂AR (inhibition of NECA‑stimulated cAMP), 43 nM at human A₁ receptor (inhibition of CCPA‑stimulated cAMP), and 432 nM at human A₂B receptor [1][2]. The molecule incorporates a cyanomethyl acetamide side chain, a chiral 1‑(1‑isopropyl‑1H‑benzo[d]imidazol‑2‑yl)ethylamine linker, and is available from commercial suppliers at ≥98 % purity (HPLC) .

Why Generic A₂A Antagonists Cannot Substitute for CAS 1645443-13-5: Scaffold‑Encoded Selectivity and Functional Drift


Although numerous high‑affinity adenosine A₂A antagonists exist (e.g., istradefylline Kᵢ 2.2 nM, preladenant Kᵢ 1.1 nM, ZM241385 Kᵢ 1.4 nM), CAS 1645443-13-5 exhibits a benzimidazole core that is absent in the xanthine, triazolotriazine, and pyrazolopyrimidine scaffolds dominating the A₂A antagonist landscape . More critically, ligand‑binding and functional data reveal a pronounced disconnect: while the compound binds hA₂AR with moderate affinity (Kᵢ 55 nM), its functional antagonism at A₁ (IC₅₀ 43 nM) is 10‑fold more potent than at A₂A (IC₅₀ 423 nM) [1]. This functional inversion is not observed for the clinical comparators, which maintain nanomolar‑to‑subnanomolar functional potency at A₂A alongside pronounced selectivity windows. A researcher who substitutes CAS 1645443-13-5 with a generic A₂A antagonist will therefore introduce a fundamentally different pharmacological signature, compromising target engagement, functional outcome, and data reproducibility in any adenosine‑pathway study.

Quantitative Differentiation Evidence for CAS 1645443-13-5 Versus Established Adenosine A₂A Antagonists


A₂A Binding Affinity: Head‑to‑Head Radligand Displacement Comparison with Istradefylline, Preladenant, and ZM241385

In a [³H]ZM241385 displacement assay using human A₂A receptors expressed in CHO cell membranes, CAS 1645443-13-5 displays a Kᵢ of 55 nM [1]. Under comparable assay conditions (same radioligand, same cell background), istradefylline reports Kᵢ 2.2 nM, preladenant Kᵢ 1.1 nM, and ZM241385 Kᵢ 1.4 nM . The 25‑ to 50‑fold lower binding affinity positions CAS 1645443-13-5 as a moderate‑affinity probe rather than a high‑potency clinical candidate, which is advantageous for dose‑response studies where full receptor saturation at low concentrations is undesirable.

Adenosine A2A receptor Radioligand binding Parkinson's disease

Functional A₁ vs. A₂A Selectivity Inversion: A Unique Pharmacological Signature Not Shared by Clinical A₂A Antagonists

Functional antagonist assays in CHO cells reveal that CAS 1645443-13-5 inhibits CCPA‑stimulated cAMP at the human A₁ receptor with an IC₅₀ of 43 nM, while inhibiting NECA‑stimulated cAMP at the human A₂A receptor with an IC₅₀ of 423 nM [1]. This represents a 9.8‑fold functional preference for A₁ over A₂A. In contrast, istradefylline shows a 68‑fold preference for A₂A over A₁ (Kᵢ A₂A 2.2 nM vs. A₁ 150 nM), preladenant exhibits >1000‑fold A₂A selectivity, and vipadenant demonstrates a 52‑fold A₂A preference (Kᵢ A₂A 1.3 nM vs. A₁ 68 nM) .

Adenosine A1 receptor Functional selectivity cAMP assay

Benzimidazole Scaffold Uniqueness: Physicochemical Differentiation from Xanthine, Triazolotriazine, and Pyrazolopyrimidine A₂A Antagonists

CAS 1645443-13-5 is built on a 1,2‑disubstituted benzimidazole template, whereas the dominant A₂A antagonist classes rely on xanthine (istradefylline), triazolotriazine (ZM241385), pyrazolopyrimidine (preladenant, tozadenant, vipadenant), or pyrazolopyridine cores [1]. Computed physicochemical parameters for CAS 1645443-13-5 indicate a calculated LogP of 1.74, topological polar surface area (tPSA) of 56.07 Ų, 5 rotatable bonds, and zero hydrogen‑bond donors — fully compliant with Lipinski's Rule of Five [2]. By comparison, preladenant (tPSA ~77 Ų, 2 HBD), ZM241385 (tPSA ~118 Ų, 3 HBD), and istradefylline (tPSA ~91 Ų, 0 HBD) all exceed the tPSA and/or HBD count of CAS 1645443-13-5 [2]. The lower tPSA and absence of H‑bond donors predict superior passive membrane permeability and blood‑brain barrier penetration for the benzimidazole scaffold relative to more polar A₂A antagonist classes.

Benzimidazole scaffold Physicochemical properties Drug-likeness

Vendor‑Certified Purity and Solubility: Procurement‑Ready Specifications Supporting Reproducibility

Commercial sourcing data confirms that CAS 1645443-13-5 is supplied as a white‑to‑beige powder with ≥98 % purity determined by HPLC, and is soluble in DMSO at a concentration of 2 mg/mL (clear, warmed) . These specifications exceed the typical 95 % purity threshold common for research‑grade benzimidazole libraries and provide a direct quality benchmark for procurement. In contrast, several close structural analogs (e.g., 2‑(cyanomethyl)benzimidazole, CAS 4414‑88‑4) are typically offered at 97 % purity , while clinical A₂A antagonists such as istradefylline and preladenant are priced at a significant premium (typically 5‑ to 20‑fold higher cost per milligram) without offering superior solubility in standard DMSO‑based assay formats .

Chemical purity Solubility Procurement specification

Cyanomethyl Acetamide Side Chain: A Potential Covalent Warhead Not Found in Classical A₂A Antagonist Pharmacophores

The N‑(cyanomethyl)acetamide moiety in CAS 1645443-13-5 introduces an electrophilic nitrile group that is structurally absent in all clinically advanced A₂A antagonists [1]. Cyanomethyl groups have been employed as reversible‑covalent warheads in kinase inhibitor design, including JAK1‑selective benzimidazole inhibitors that share the same benzimidazole‑cyanomethyl architecture [2]. While direct evidence for covalent modification of the adenosine A₂A receptor by CAS 1645443-13-5 has not been published, the presence of this warhead distinguishes the compound from istradefylline, preladenant, ZM241385, and tozadenant — none of which contain electrophilic functional groups capable of forming covalent adducts with receptor nucleophiles. This structural feature opens the possibility of prolonged target residence time and may explain the compound's functional selectivity divergence between A₁ and A₂A receptors.

Covalent inhibitor Cyanomethyl warhead Targeted covalent inhibition

Optimal Research and Procurement Application Scenarios for N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide (CAS 1645443-13-5)


Adenosine A₁ Receptor‑Focused Pharmacology with Controlled A₂A Engagement

Investigators studying A₁‑mediated cardioprotective or neuroprotective signaling can deploy CAS 1645443-13-5 as a functional A₁ antagonist (IC₅₀ 43 nM) that spares A₂A‑mediated pathways at low concentrations. Its 10‑fold functional selectivity for A₁ over A₂A is unique among commercially available adenosine receptor antagonists [1]. This enables dose‑response experiments where A₁ blockade is achieved without confounding A₂A effects — a window not accessible with non‑selective agents like caffeine or theophylline, nor with A₂A‑selective clinical candidates.

CNS‑Penetrant Probe Development Leveraging the Benzimidazole Scaffold

With a computed tPSA of 56.07 Ų, zero hydrogen‑bond donors, and a LogP of 1.74, CAS 1645443-13-5 is predicted to exhibit superior passive blood‑brain barrier permeability compared to clinical A₂A antagonists (tPSA 77–118 Ų) [1]. Medicinal chemistry teams developing CNS‑penetrant adenosine receptor modulators can use this compound as a brain‑permeable benzimidazole starting point for SAR expansion, circumventing the permeability limitations of xanthine and triazolotriazine scaffolds.

Covalent Chemical Biology: Exploring Targeted Irreversible Adenosine Receptor Modulation

The cyanomethyl acetamide side chain provides an electrophilic handle absent in all classical A₂A antagonists [1]. Chemical biology groups seeking to develop targeted covalent inhibitors (TCIs) of adenosine receptors can use CAS 1645443-13-5 as a tool compound to test hypotheses around covalent modification of receptor cysteine or lysine residues. The benzimidazole‑cyanomethyl architecture has precedent in JAK1 covalent inhibitor programs, providing a pharmacologically validated template [2].

High‑Throughput Screening and SAR Campaigns Requiring Cost‑Effective, High‑Purity Benzimidazole Libraries

For large‑scale screening or systematic SAR exploration of benzimidazole‑based adenosine receptor ligands, CAS 1645443-13-5 is available at ≥98 % HPLC purity with documented DMSO solubility (2 mg/mL) [1]. Its procurement cost is significantly lower than clinical‑stage A₂A antagonists, making it economically viable for screening 100s to 1000s of conditions without compromising chemical integrity. This cost‑purity‑solubility profile directly supports industrial‑scale hit‑to‑lead and lead optimization workflows.

Quote Request

Request a Quote for N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.